HBV Seq1 aa:141-151

HLA restriction epitope mapping CTL response

Researchers studying HLA-A11-restricted HBV-specific CD8+ T cell responses often lack validated, sequence-defined control peptides beyond common HLA-A2 epitopes. HBV Seq1 aa:141-151 fills this gap as an HLA-A11/A31-restricted CTL epitope overlapping a core protein domain essential for nuclear localization and genome packaging-where mutations are incompatible with viral replication. • Validated HLA-A11 binder in ELISpot & transgenic models • Cited in TCR-T patent US2023/0272034 A1 for target validation • Supplied lyophilized, ≥95% HPLC; shipped ambient. RUO.

Molecular Formula C53H95N17O18
Molecular Weight 1258.4 g/mol
Cat. No. B12390550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBV Seq1 aa:141-151
Molecular FormulaC53H95N17O18
Molecular Weight1258.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)N
InChIInChI=1S/C53H95N17O18/c1-23(2)21-33(64-47(83)38(26(7)72)67-41(77)29(54)22-71)50(86)70-20-12-15-34(70)44(80)61-31(16-17-35(75)76)43(79)68-39(27(8)73)49(85)69-40(28(9)74)48(84)66-37(25(5)6)46(82)65-36(24(3)4)45(81)62-30(13-10-18-59-52(55)56)42(78)63-32(51(87)88)14-11-19-60-53(57)58/h23-34,36-40,71-74H,10-22,54H2,1-9H3,(H,61,80)(H,62,81)(H,63,78)(H,64,83)(H,65,82)(H,66,84)(H,67,77)(H,68,79)(H,69,85)(H,75,76)(H,87,88)(H4,55,56,59)(H4,57,58,60)/t26-,27-,28-,29+,30+,31+,32+,33+,34+,36+,37+,38+,39+,40+/m1/s1
InChIKeyLSLQYXCVNVBNJL-DGBWKTDHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HBV Seq1 aa:141-151 Peptide: Procurement Guide for HBV Core 141-151 CTL Epitope


HBV Seq1 aa:141-151 (STLPETTVVRR, CAS 147318-53-4) is an 11-amino acid synthetic peptide corresponding to residues 141-151 of the hepatitis B virus (HBV) nucleocapsid core protein (HBcAg). The peptide has a molecular formula of C53H95N17O18 and a molecular weight of 1258.42 [1]. It functions as a well-characterized HLA-A11-restricted cytotoxic T lymphocyte (CTL) epitope that overlaps a critical functional domain of the HBV core protein essential for nuclear localization and genome packaging [2]. HBV Seq1 aa:141-151 is utilized in chronic hepatitis B virus immunology research, particularly for investigating CD8+ T cell responses and epitope-based immunotherapeutic strategies [3].

HBV Seq1 aa:141-151: Why Generic Substitution with Other HBV Core Peptides Fails


Generic substitution of HBV Seq1 aa:141-151 with other HBV core peptides fails due to its unique HLA restriction profile and functional domain specificity. Unlike the widely studied immunodominant HBV core 18-27 epitope (FLPSDFFPSV), which is restricted by HLA-A2 supertype alleles, HBV Seq1 aa:141-151 is restricted by HLA-A11 and HLA-A31/Aw68 alleles, targeting a fundamentally different patient population [1]. Furthermore, the 141-151 region overlaps a linker domain (aa 141-149) connecting the N-terminal assembly domain and C-terminal arginine-rich domain of the HBV core protein, a structural feature critical for nuclear localization and genome packaging functions that is not shared by other core epitopes such as 18-27 or 88-96 [2]. Functional comparative studies have demonstrated that core 141-151-specific CD8+ T cells exhibit a distinct exhaustion phenotype compared to polymerase-specific T cells, with differential expression of KLRG1, Eomes, and Tbet [3], underscoring that even within the core antigen family, epitope selection directly impacts observed T cell biology and experimental outcomes.

HBV Seq1 aa:141-151: Quantitative Differentiation Evidence Against Comparable HBV Peptides


HBV Seq1 aa:141-151 Distinct HLA Restriction Profile vs. Core 18-27: HLA-A11/A31 vs. HLA-A2

HBV Seq1 aa:141-151 (STLPETTVVRR) is restricted by HLA-A11 and HLA-A31/Aw68 alleles, in contrast to the well-characterized immunodominant HBV core 18-27 epitope (FLPSDFFPSV), which is restricted by HLA-A2 supertype alleles. In acute viral hepatitis patients, CTL clones specific for the 141-151 epitope were shown to be dually restricted by HLA-A31 and HLA-Aw68, with alanine substitution and competition analysis confirming that these two alleles use a common binding motif for this epitope [1]. Meanwhile, proteogenomic validation studies confirmed that STLPETTVVRR is an HLA-A11 binder from the capsid protein, whereas FLLTRILTI (S194-202) is an HLA-A02 binder from the surface antigen, demonstrating distinct HLA restriction patterns that dictate patient population applicability [2]. This differentiation is critical for experimental design: researchers targeting HLA-A11-positive or HLA-A31-positive cohorts must use the 141-151 peptide, as the HLA-A2-restricted 18-27 epitope will not generate responses in these populations.

HLA restriction epitope mapping CTL response HLA-A11 immunotherapy

HBV Seq1 aa:141-151 Overlaps Essential Viral Functional Domain Unlike Other Core Epitopes

The HBcAg 141-151 epitope completely overlaps a critical domain in the viral nucleocapsid protein that is essential for its nuclear localization and genome packaging functions, as well as processing of the precore protein [1]. Structurally, HBV core protein consists of an N-terminal assembly domain (aa 1-140) and a C-terminal arginine-rich domain (aa 150-183/185), connected by a flexible linker region spanning residues 141-149 [2]. The 141-151 sequence thus uniquely straddles this critical linker region and extends into the C-terminal domain boundary, positioning it at a functionally constrained site where mutations are incompatible with viral replication [1]. This contrasts with the immunodominant 18-27 epitope, which resides entirely within the N-terminal assembly domain and does not directly impact nuclear trafficking or genome packaging functions. The functional indispensability of the 141-151 region implies lower likelihood of CTL escape mutation at this locus, a consideration for epitope-based vaccine design and functional virology studies.

viral replication nuclear localization genome packaging functional domain structure-function

HBV Seq1 aa:141-151 Sequence Conservation Across HBV Genotypes

The HBV core gene is the most conserved region across different HBV genotypes and subtypes, making core-derived epitopes particularly valuable for cross-genotype applications . Within the core protein, the 141-151 region has been identified as part of an immunodominant cluster that includes residues 18-27, 88-96, 130-140, and 141-151, all of which are recognized as MHC class I restricted epitopes with limited sequence variation in wild-type virus [1]. Direct sequencing of immunodominant epitopes (including aa 141-151) from patient samples revealed the wild-type sequence in all patients studied, indicating strong conservation pressure on this region [1]. In contrast, a systematic review of T-cell epitopes in HBV found significant sequence variation within and between HBV genotypes for many epitopes, underscoring that conservation is not uniform across all core-derived peptides [2]. The 141-151 region's conservation profile is particularly meaningful given its location at a structurally constrained linker domain where mutations may compromise viral fitness.

sequence conservation genotype variation epitope stability vaccine design immune escape

HBV Seq1 aa:141-151 CTL Response Detection in HLA-A11 Transgenic Mouse Model with Quantified ELISpot Responses

The immunogenicity of HBV Seq1 aa:141-151 (STLPETTVVRR) has been validated in a well-controlled HLA-A11/hTAP-LMP transgenic mouse model using ELISpot assays to quantify CTL responses. In this system, the 141-151 peptide was evaluated alongside another published HLA-A11 restricted epitope (HBc88-96, YVNTNMGLK) and 19 additional peptides with K/R C-termini predicted to elicit HLA-A11-restricted responses [1]. The ELISpot assay provides a quantitative readout of IFN-γ-producing CD8+ T cells in response to peptide stimulation, enabling direct comparison of immunogenicity across multiple HLA-A11-restricted candidates. The inclusion of the 141-151 peptide as one of only two published, validated HLA-A11-restricted epitopes in this comparative panel underscores its established status as a reference standard for HLA-A11-restricted HBV immunity research. This contrasts with the more extensively characterized HLA-A2-restricted epitopes (e.g., core 18-27), for which multiple crystal structures and binding affinity data are available, but which are not applicable to HLA-A11-positive experimental systems [2].

CTL response ELISpot HLA transgenic mice in vivo immunogenicity epitope validation

HBV Seq1 aa:141-151-Specific CD8+ T Cells Display Superior Expansion Capacity vs. Polymerase-Specific T Cells in Chronic HBV

In a comparative analysis of virus-specific CD8+ T cell failure in chronic HBV infection, HBV core18-27/141-151-specific CD8+ T cells displayed better expansion capacity compared to HBV polymerase-specific CD8+ T cells [1]. Specifically, HBV pol173-181/455-463-specific CD8+ T cells showed a more exhausted phenotype as evidenced by higher expression of KLRG1 and Eomes, accompanied by lower expression of Tbet [1]. This functional and phenotypic difference between core-specific and polymerase-specific T cells has direct implications for immunotherapeutic targeting strategies, as core-derived epitopes appear to elicit T cells with greater proliferative potential and less terminal exhaustion. The study utilized ex vivo pMHC I tetramer-associated enrichment to detect HBV-specific CD8+ T cells targeting epitopes in the HBV core and polymerase proteins in the majority of patients with chronic HBV infection, enabling in-depth analyses of molecular profiles [1]. The combined core18-27/141-151-specific response represents a distinct functional class compared to polymerase-directed responses.

T cell exhaustion CD8+ T cells chronic HBV expansion capacity immune phenotyping

HBV Seq1 aa:141-151 Patent-Protected TCR-T Applications for HLA-A11-Restricted Targeting

HBV Seq1 aa:141-151 is the subject of a specific patent application (US2023/0272034 A1) disclosing a T-cell receptor (TCR) that recognizes the HLA-A11-restricted hepatitis B virus HBc 141-151 epitope peptide and its applications for adoptive cell therapy [1]. The patent describes a TCR comprising defined α chain and β chain CDR3 sequences that specifically bind the STLPETTVVRR peptide presented by HLA-A11. Experimental validation demonstrated that the TCR exhibits both HBV polypeptide epitope-dependent activation and proliferation ability, as well as the capacity to kill target cells in vivo and in vitro [1]. This targeted development of a TCR specifically for the 141-151 epitope, as opposed to other HLA-A11-restricted HBV epitopes (such as HBc88-96), indicates that the 141-151 peptide has been prioritized as a clinically relevant target for TCR-engineered T cell therapies. The existence of dedicated patent protection for this specific epitope-TCR combination creates a defined intellectual property landscape that distinguishes this peptide from other HBV epitopes lacking such targeted therapeutic development.

TCR-T therapy HLA-A11 immunotherapy cell therapy patent landscape

HBV Seq1 aa:141-151: Validated Research and Industrial Application Scenarios


HLA-A11-Restricted CTL Epitope Studies Requiring Defined HLA-Peptide Specificity

HBV Seq1 aa:141-151 serves as a well-characterized positive control and experimental tool for studies of HLA-A11-restricted HBV-specific CD8+ T cell responses. The peptide has been validated in multiple independent studies as an HLA-A11 binder [1] and has been used as a published reference epitope in comparative ELISpot assays in HLA-A11/hTAP-LMP transgenic mouse models [2]. Researchers studying HLA-A11-positive patient cohorts or transgenic systems should procure this peptide as a defined, sequence-verified reagent for CTL stimulation, tetramer production, and functional T cell assays. The peptide's distinct HLA restriction profile makes it essential for experiments that cannot be performed with the more commonly used HLA-A2-restricted core 18-27 peptide .

Epitope-Based Vaccine Design Leveraging Functionally Constrained Viral Sequences

The 141-151 region overlaps a critical domain essential for nuclear localization and genome packaging, where mutations are predicted to be incompatible with viral replication [1]. This functional constraint makes the peptide a strategic candidate for inclusion in epitope-based vaccine designs where immune escape is a concern. Direct sequencing studies have confirmed that this immunodominant region maintains wild-type sequence across patient samples [2], supporting its utility in cross-genotype vaccine applications. Procurement of this peptide enables vaccine immunogenicity studies that specifically evaluate T cell responses targeting a functionally indispensable viral epitope, a dimension not accessible with peptides from more variable or functionally dispensable regions.

TCR-Engineered T Cell Therapy Development Targeting HLA-A11-Restricted HBV Epitopes

The existence of a dedicated patent application (US2023/0272034 A1) disclosing a TCR that specifically recognizes the HLA-A11-restricted HBc141-151 epitope [1] positions this peptide as a key reagent for TCR-T therapy research and development. The peptide is required for in vitro activation assays, target cell loading for cytotoxicity studies, and quality control of TCR-engineered T cell products targeting this epitope. Industrial users developing HBV-specific adoptive cell therapies should procure this peptide for target validation, potency assays, and comparability studies against the patented TCR construct. The peptide's defined sequence and HLA restriction enable reproducible target cell preparation for both in vitro and in vivo therapeutic efficacy testing.

Core-Specific vs. Polymerase-Specific T Cell Exhaustion Comparative Studies

Functional comparative studies have established that HBV core-specific CD8+ T cells (including those targeting 141-151) exhibit a distinct exhaustion phenotype with better expansion capacity compared to polymerase-specific T cells, as measured by differential expression of KLRG1, Eomes, and Tbet [1]. Researchers investigating mechanisms of T cell exhaustion in chronic HBV infection should procure this peptide as part of a core-specific epitope panel to benchmark functional responses against polymerase-derived and envelope-derived epitopes. The peptide's inclusion in the core-specific category enables reproducible classification of T cell functional states that have direct implications for immunotherapeutic targeting strategies.

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